5-amino-1H-1,2,4-triazole-3-carbonitrile
Overview
Description
5-amino-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
Mechanism of Action
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability. Factors such as temperature, humidity, and exposure to light may affect its performance. For applications in energetic materials, stability under extreme conditions is essential.
References:
- Zhang, G., Chen, Y., Liao, L., Lu, H., Zhang, Z., Ma, Q., Yang, H., & Fan, G. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. Dalton Transactions, 47(38), 13404–13413
- Chemical Structure : 5-amino-1-(4-cyano-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carbonitrile
- Additional Resources : Ambeed
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-amino-1H-1,2,4-triazole-3-carbonitrile are largely defined by its extensive hydrogen bonding interactions . These interactions contribute to the compound’s high density and thermal stability
Molecular Mechanism
It is known that the compound can form a complex 3D network through extensive hydrogen bonding interactions
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have good thermal stability, with some derivatives exhibiting stability up to 407°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors. Common synthetic methods include:
Intramolecular Cyclocondensation: This method involves the cyclization of amidoguanidines under specific conditions.
Thermal Condensation: N-cyanoimidates are thermally condensed with hydrazine to form the triazole ring.
1,3-Dipolar Cycloaddition: Hydrazonoyl derivatives and carbodiimides undergo cycloaddition to form the desired triazole compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various substituted triazoles.
Scientific Research Applications
5-amino-1H-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in pharmaceuticals due to its biological activity.
Industry: The compound is used in the synthesis of energetic materials and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound is similar in structure but contains a carbohydrazide group instead of a carbonitrile group.
5-amino-1H-1,2,4-triazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.
5-amino-1H-1,2,4-triazole-3-carboxamide: This compound contains a carboxamide group instead of a carbonitrile group.
Uniqueness
5-amino-1H-1,2,4-triazole-3-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of the carbonitrile group can influence the compound’s ability to participate in various chemical reactions and its interaction with biological targets.
Properties
IUPAC Name |
3-amino-1H-1,2,4-triazole-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5/c4-1-2-6-3(5)8-7-2/h(H3,5,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNCJPUPSBOIDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC(=NN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016798-54-1 | |
Record name | 5-amino-1H-1,2,4-triazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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